1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine
Description
Properties
IUPAC Name |
(1-propan-2-ylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-4-3-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJZTOPDLHBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621053 | |
| Record name | 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90203-08-0 | |
| Record name | 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(propan-2-yl)pyrrolidin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination
Reductive amination is a common method for synthesizing 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine. The process involves the reaction of 1-(propan-2-yl)pyrrolidine with formaldehyde and ammonia under controlled conditions.
- Formation of Imine Intermediate:
- React 1-(propan-2-yl)pyrrolidine with formaldehyde to form an imine intermediate.
- This step typically occurs in an aqueous or alcohol-based solvent like ethanol.
- Reduction:
- Reduce the imine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst like palladium on carbon (Pd/C).
- Temperature: Room temperature to 50°C.
- Solvent: Ethanol or methanol.
- pH: Adjusted using acidic or basic buffers to optimize imine formation.
- High yield and selectivity for the desired amine.
- Mild reaction conditions.
Alkylation of Pyrrolidine Derivatives
This method involves direct alkylation of pyrrolidine derivatives with alkyl halides followed by functionalization.
- Alkylation:
- React pyrrolidine with isopropyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3).
- Use aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Functionalization:
- Introduce the methanamine group via subsequent reactions with formaldehyde and ammonia.
- Temperature: Reflux conditions (80–120°C).
- Solvent: DMF or THF.
- Catalyst/Base: Sodium hydride (NaH) or potassium carbonate.
- Straightforward synthesis route.
- Suitable for large-scale industrial production.
Industrial Production Methods
Industrial synthesis often employs continuous flow reactors for enhanced efficiency and yield. The process typically includes:
- Automated mixing of reactants (e.g., pyrrolidine, formaldehyde, ammonia).
- Continuous monitoring and optimization of reaction parameters such as temperature, pressure, and pH.
- Purification using distillation or chromatography methods to achieve high purity.
Reaction Analysis
Key Reagents and Conditions
| Reaction Type | Reagents | Solvents | Temperature |
|---|---|---|---|
| Reductive Amination | Formaldehyde, ammonia, NaBH3CN | Ethanol, methanol | Room temp–50°C |
| Alkylation | Isopropyl bromide, K2CO3 | DMF, THF | 80–120°C |
Major Products Formed
The primary product is this compound, confirmed through:
- High-performance liquid chromatography (HPLC): Ensures purity >95%.
- NMR Spectroscopy: Identifies characteristic peaks for pyrrolidine methylene groups and amine functionalities.
- Mass Spectrometry: Confirms molecular ion peak ([M+H]+ = 142 g/mol).
Optimization Strategies
Solvent Selection
Solvents like ethanol and methanol are preferred for reductive amination due to their compatibility with reducing agents and ease of purification.
Temperature Control
Maintaining optimal temperatures during imine formation (~25–50°C) prevents side reactions and maximizes yield.
Catalyst Efficiency
Using catalysts like Pd/C for hydrogenation improves reaction rates while ensuring selectivity for the desired product.
Data Table Summary
Chemical Reactions Analysis
1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine has a wide range of applications in scientific research:
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring amines.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into binding sites of proteins, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents attached to the pyrrolidine ring, which significantly influence their physicochemical and biological properties. Key examples include:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine | Propan-2-yl | 142.24 | Hydrophobic isopropyl group, high purity |
| [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine | 2-Fluorophenyl | 194.25 | Enhanced lipophilicity (logP↑) |
| [1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine | 4-Nitrobenzenesulfonyl | 285.32 | Polar sulfonyl group, electron-withdrawing |
| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine | 2-Methoxyethoxy pyridyl | 182.22 | Heteroaromatic ring, improved solubility |
Key Observations :
- Solubility : Sulfonyl (e.g., [1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine ) or pyridyl ether substituents (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ) introduce polar functionalities, improving aqueous solubility.
Key Challenges :
- Steric Hindrance : The isopropyl group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methyl or hydrogen).
- Functional Group Compatibility : Sulfonated derivatives (e.g., [1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl]methanamine ) require protective strategies to avoid side reactions during synthesis.
Spectroscopic and Analytical Data
13C-NMR Comparison :
- The target compound’s pyrrolidine carbons are expected near δ 50–60 ppm (based on and ), whereas aryl-substituted analogs (e.g., [1-(3-bromophenyl)pyrrolidin-3-yl]methanamine ) show aromatic carbon signals at δ 120–140 ppm .
- Sulfonyl derivatives (e.g., [1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine ) exhibit distinct sulfone carbon peaks near δ 110–130 ppm .
HRMS Validation :
- The target compound’s exact mass (142.24 ) aligns with its molecular formula, while halogenated analogs (e.g., [1-(3-chlorophenyl)pyrrolidin-3-yl]methanamine ) show isotopic patterns indicative of chlorine/bromine.
Biological Activity
1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine, also known as isopropylpyrrolidinylmethanamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHN and features a pyrrolidine ring substituted with an isopropyl group and a methanamine moiety. Its unique structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.
The primary mechanism of action for this compound involves its binding to specific receptors and enzymes in the body. The pyrrolidine ring facilitates the compound's ability to fit into binding sites, modulating protein activity and influencing biological pathways. This interaction can lead to therapeutic effects in various conditions, particularly neurological disorders.
Neuropharmacological Effects
Research indicates that this compound may have potential applications in treating neurodegenerative disorders. Studies have shown that compounds with similar structures can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease .
Anticancer Potential
Preliminary studies suggest that this compound could possess anticancer properties. For instance, derivatives of pyrrolidine compounds have demonstrated significant antiproliferative activity against various cancer cell lines . The specific mechanisms through which this compound exerts its effects on cancer cells warrant further investigation.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of similar compounds, researchers found that certain derivatives exhibited significant protective effects against oxidative stress in neuronal cells. This suggests that this compound may also confer similar benefits due to its structural characteristics.
Case Study 2: Anticancer Activity
A recent investigation into the antiproliferative effects of pyrrolidine derivatives revealed that compounds with structural similarities to this compound showed enhanced activity against multiple cancer types. The study highlighted the importance of specific substitutions in enhancing biological efficacy .
Q & A
Q. Q1. What are the recommended synthetic routes for 1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic Substitution: Reacting pyrrolidine derivatives with propan-2-yl halides under basic conditions (e.g., K₂CO₃/DMF) can introduce the isopropyl group. Subsequent functionalization of the pyrrolidine ring at the 3-position with a methanamine group may involve reductive amination or protection/deprotection strategies .
- Optimization: Yield improvements require precise control of stoichiometry, temperature (e.g., 60–80°C for amination), and solvent polarity. For example, polar aprotic solvents like DMF enhance nucleophilicity but may require purification via column chromatography to remove byproducts .
Q. Q2. How can the stereochemistry of this compound be resolved experimentally?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC to separate enantiomers.
- X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., density-functional theory, DFT) to assign stereochemistry .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; isopropyl methyl groups at δ 1.0–1.2 ppm).
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C₉H₂₀N₂) with <2 ppm mass error.
- IR Spectroscopy: Identifies amine N–H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to model electron density distributions. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring .
- Transition State Analysis: Simulate reaction pathways (e.g., amine alkylation) using Gaussian or ORCA software. Compare activation energies to optimize catalytic conditions (e.g., Pd-mediated cross-coupling) .
Q. Q5. What strategies address contradictions between experimental and computational data in structural analysis?
Methodological Answer:
- Cross-Validation: Combine X-ray crystallography (experimental bond lengths/angles) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
- Dynamic NMR: Resolve conformational flexibility (e.g., pyrrolidine ring puckering) causing discrepancies between static DFT models and averaged experimental data .
Q. Q6. How can the compound’s potential as a ligand in coordination chemistry be systematically evaluated?
Methodological Answer:
- Stoichiometric Titration: Monitor metal-ligand complexation via UV-Vis (d-d transitions) or fluorescence quenching. For example, test binding affinity with Cu²⁺ or Zn²⁺ at varying pH .
- Single-Crystal Analysis: Grow crystals of the metal complex (e.g., with AgNO₃) and solve the structure using SHELXD/SHELXL to determine coordination geometry .
Q. Q7. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
Methodological Answer:
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity Testing: Use MTT assays on HEK-293 or HepG2 cells to establish safe concentration ranges (e.g., EC₅₀ >100 µM) .
Contradictions and Limitations
Q. Q8. Why might reported synthetic yields vary significantly across studies?
Methodological Answer:
- Side Reactions: Competing pathways (e.g., over-alkylation or ring-opening) depend on reagent purity and reaction time. For example, excess isopropyl halide may lead to quaternary ammonium byproducts .
- Scale Effects: Milligram-scale reactions often report higher yields due to easier byproduct removal, whereas multigram syntheses face heat transfer limitations .
Q. Q9. How can researchers reconcile conflicting stability data for this compound?
Methodological Answer:
- Accelerated Stability Studies: Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC. Discrepancies may arise from impurity profiles or oxidative side chains .
- Mass Spectrometric Profiling: Identify degradation products (e.g., N-oxide formation) to refine storage recommendations (e.g., inert atmosphere, −20°C) .
Emerging Research Directions
Q. Q10. What advanced applications are emerging for this compound in materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
